molecular formula C18H17N3O2S B6578881 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- CAS No. 1173246-92-8

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-

Cat. No.: B6578881
CAS No.: 1173246-92-8
M. Wt: 339.4 g/mol
InChI Key: VKOKARDJAXYYSR-UHFFFAOYSA-N
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Description

The compound 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- features a central pyrrolidinone ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl group and at the 1-position with a 2-thienylmethyl group.

Properties

IUPAC Name

4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-3-2-8-24-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKARDJAXYYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135460
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173246-92-8
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173246-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation

Reagents :

  • 4-Methylbenzonitrile (1 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Triethylamine (TEA, 2 equiv) in ethanol.

Procedure :

  • React nitrile with hydroxylamine at 70°C for 16 h to form the amidoxime intermediate.

  • Monitor conversion via LC-MS or 1^1H NMR.

O-Acylation and Cyclodehydration

Reagents :

  • Amidoxime (1 equiv)

  • Pyrrolidinone-4-carboxylic acid (1 equiv)

  • Ethylcarbodiimide (EDC, 1.5 equiv)

  • Hydroxyazabenzotriazole (HOAt, 1 equiv) in DMF.

Procedure :

  • Couple amidoxime with carboxylic acid at room temperature for 24 h.

  • Cyclize the intermediate O-acylamidoxime with TEA (1 equiv) at 100°C for 3 h.

Yield : 66–75% (method dependent).

Functionalization of the Pyrrolidinone Core

N-Alkylation with 2-Thienylmethyl Group

Reagents :

  • 2-Pyrrolidinone (1 equiv)

  • 2-(Chloromethyl)thiophene (1.2 equiv)

  • Potassium hydroxide (molten, as base).

Procedure :

  • Heat KOH to 140–160°C under reduced pressure.

  • Add 2-(chloromethyl)thiophene dropwise, followed by distillation to isolate 1-(2-thienylmethyl)-2-pyrrolidinone.

Optimization :

  • Use of paraformaldehyde and methylamine in methanol improves electrophilic reactivity.

  • Yields: ~70% after purification.

Integrated One-Pot Strategy

A streamlined approach combines oxadiazole formation and pyrrolidinone functionalization:

Reagents :

  • 4-Cyano-1-(2-thienylmethyl)-2-pyrrolidinone (1 equiv)

  • 4-Methylbenzoic acid (1 equiv)

  • EDC, HOAt, TEA in ethanol/DMF.

Procedure :

  • Convert the 4-cyano group to amidoxime (Section 2.1).

  • Perform O-acylation and cyclodehydration in situ.

Advantages :

  • Eliminates intermediate purification.

  • Total yield: 50–58%.

Alternative Routes and Comparative Analysis

Microwave-Assisted Cyclization

Adapting methods from 1,3,4-oxadiazole synthesis:

  • Replace conventional heating with microwave irradiation (280 W, 3–4 min).

  • Yields improve to 68–72% with reduced reaction time.

Reductive Amination for Thienylmethyl Attachment

Reagents :

  • 2-Pyrrolidinone (1 equiv)

  • 2-Thiophenecarboxaldehyde (1.1 equiv)

  • Sodium cyanoborohydride (1.5 equiv) in methanol.

Procedure :

  • Condense aldehyde with pyrrolidinone under acidic conditions.

  • Reduce imine intermediate with NaBH3_3CN.

Yield : 65–70%.

Critical Data Tables

Table 1: Comparison of Oxadiazole Synthesis Methods

MethodConditionsYield (%)Reference
Conventional Heating100°C, 3 h, TEA66
Microwave Irradiation280 W, 3–4 min72

Table 2: N-Alkylation Efficiency

ElectrophileBaseTemperature (°C)Yield (%)
2-(Chloromethyl)thiopheneMolten KOH140–16070
2-ThiophenecarboxaldehydeNaBH3_3CN2568

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. In one study, a specific derivative demonstrated an IC50 value of 0.003 µM against several human tumor cell lines, indicating potent antitumor activity . The structure–activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance biological activity, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Properties

Oxadiazole derivatives have also been reported to possess antibacterial and antifungal activities. One study highlighted the improved antibacterial efficacy of certain oxadiazole-based compounds against Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents . The presence of specific substituents on the oxadiazole ring can significantly influence their antimicrobial potency.

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of oxadiazole derivatives. For example, specific compounds showed anti-inflammatory effects comparable to standard drugs like Indomethacin in animal models . The mechanism often involves inhibition of pro-inflammatory mediators, making these compounds valuable for treating inflammatory diseases.

Herbicidal and Insecticidal Activity

The versatility of oxadiazole derivatives extends to agricultural applications as well. Compounds with oxadiazole structures have been explored for their effectiveness as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them suitable alternatives to traditional agrochemicals . The development of such compounds can contribute to sustainable agricultural practices by reducing reliance on harmful pesticides.

Synthesis and Structural Insights

The synthesis of 2-Pyrrolidinone derivatives often involves straightforward chemical reactions that allow for the introduction of various substituents on the oxadiazole ring. This flexibility enables researchers to tailor compounds for specific biological activities. Notably, bioisosteric replacements using the oxadiazole ring can enhance stability and reduce susceptibility to metabolic degradation compared to conventional amides or esters .

Case Studies and Data Tables

Study Compound Activity Cell Line IC50 (µM)
Oxadiazole Derivative 1AnticancerHeLa0.003
Oxadiazole Derivative 2Anti-inflammatoryRat ModelComparable to Indomethacin
Oxadiazole Derivative 3AntibacterialS. aureusImproved potency

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Compound 1a/1b (Antiviral Agents)
  • Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
  • Key Differences :
    • Replaces the thienylmethyl group with a phenylethyl-pyrrolidinyloxy-phenyl moiety.
    • Stereochemistry (3R vs. 3S) significantly impacts antiviral activity, as shown in SAR studies .
  • Activity : Demonstrated potent inhibition of viral replication in cell-based assays, attributed to the pyridyl group’s hydrogen-bonding capacity .
ChemBridge-5906014 (Screening Compound)
  • Structure : 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Key Differences: Lacks the pyrrolidinone and thienylmethyl groups, substituting with a pyridine ring.
  • Properties : Reduced molecular weight (~265 g/mol estimated) compared to the target compound (~380 g/mol estimated), likely affecting membrane permeability .
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
  • Structure: Features methoxy-substituted phenyl groups on both oxadiazole and pyrrolidinone rings.
  • Key Differences :
    • Methoxy groups enhance lipophilicity (clogP ~2.8), favoring blood-brain barrier penetration.
    • Molecular weight: 395.4 g/mol, higher than the target compound due to methoxy substituents .

Comparative Analysis of Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-methylphenyl, 2-thienylmethyl ~380 (estimated) Sulfur-containing thiophene, lactam N/A
1a/1b Phenylethyl, pyridyl ~430 (estimated) Stereospecific antiviral activity
ChemBridge-5906014 Pyridine ~265 (estimated) Simplified structure for screening
4-[3-(2,4-Dimethoxy...] Dimethoxyphenyl, methoxyphenyl 395.4 High lipophilicity, CNS potential

Functional Group Impact on Bioactivity

  • Thienylmethyl Group (Target Compound) : The sulfur atom in thiophene may enhance π-π stacking with aromatic residues in target proteins, while its electron-rich nature could influence redox stability .
  • Pyridyl Group (1a/1b) : Facilitates hydrogen bonding with viral proteases, critical for antiviral efficacy .
  • Methoxy Groups () : Increase metabolic stability but may reduce aqueous solubility compared to the target compound’s methyl and thienyl groups .

Biological Activity

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- is a complex organic compound notable for its unique structural features, including a pyrrolidinone ring, an oxadiazole ring, and a thienylmethyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known for conferring significant pharmacological properties, while the thienylmethyl group may enhance bioactivity through improved binding affinity to target proteins or enzymes. The exact mechanism of action can vary based on the biological context and specific applications being studied.

Pharmacological Properties

Research has indicated that derivatives of pyrrolidinone and oxadiazole exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing oxadiazole structures have shown promising results against various bacterial strains. For instance, certain derivatives demonstrated significant inhibition against E. coli and S. aureus, with IC50 values comparable to established antibiotics .
  • Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For example, compounds similar to 2-Pyrrolidinone were evaluated against multiple human tumor cell lines, with some exhibiting IC50 values as low as 0.003 µM against specific cancer types .
  • Anti-inflammatory Effects : The compound's structural components may also contribute to anti-inflammatory properties. Preliminary studies suggest that related compounds can inhibit COX enzymes, which are crucial in inflammatory pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study reported that certain pyrrolidinone derivatives exhibited enhanced activity against A. baumannii, outperforming traditional antibiotics like ampicillin (MIC: 31.25 μg/mL) with significantly lower MIC values .
  • Anticancer Potential :
    • In a comparative study, a derivative of the compound showed superior activity against MCF-7 breast cancer cells with an IC50 value of 24.74 µM, indicating its potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Mechanism :
    • Research indicated that compounds with similar structures effectively inhibited COX-2 with an IC50 value of 0.007 µM, suggesting strong anti-inflammatory potential compared to standard treatments like Indomethacin .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialE. coli0.029
Compound BAnticancerMCF-724.74
Compound CAnti-inflammatoryCOX-20.007
Compound DAntimicrobialA. baumannii31.25

Q & A

Q. What are the recommended synthetic routes for 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with carboxylic acid derivatives. For example, refluxing a mixture of 4-methylphenyl-substituted hydrazide with a thienylmethyl-pyrrolidinone intermediate in ethanol or DMF under nitrogen yields the oxadiazole ring . Optimization involves:
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve yield compared to ethanol .
  • Temperature Control : Reflux at 80–100°C for 2–4 hours minimizes side reactions.
ParameterOptimal ConditionYield RangeReference
SolventDMF70–85%
CatalystZnCl₂ (0.1 eq)+15% yield

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Combine FT-IR , ¹H/¹³C NMR , and HRMS to confirm structure:
  • FT-IR : Look for ν(C=O) at ~1670–1700 cm⁻¹ (pyrrolidinone) and ν(N-O) at ~950 cm⁻¹ (oxadiazole) .
  • ¹H NMR : Thienylmethyl protons appear as doublets at δ 3.8–4.2 ppm; aromatic protons (4-methylphenyl) resonate as a singlet at δ 7.2–7.5 ppm .
  • HRMS : Exact mass should match the molecular formula (C₁₈H₁₇N₃O₂S).

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • PPE : Nitrile gloves and lab coats; avoid skin contact (may cause dermatitis) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational data be resolved?

  • Methodological Answer : Discrepancies between X-ray diffraction and DFT-optimized geometries often arise from crystal packing forces. To resolve:
  • X-ray Refinement : Use software like SHELXL to refine occupancy and thermal parameters .
  • DFT Corrections : Apply dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in gas-phase models .
  • Hydrogen Bond Analysis : Compare experimental (X-ray) and theoretical H-bond lengths (e.g., N–H···O=C in pyrrolidinone) .

Q. What strategies validate the compound’s pharmacological target engagement?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs; prioritize binding poses with ΔG < −7 kcal/mol .
  • SPR Biosensors : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., COX-2) .
  • Cellular Assays : Test inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ < 10 µM indicates potency) .

Q. How do substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) affect reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase oxadiazole ring electron density, enhancing Suzuki coupling yields with aryl boronic acids:
  • Comparative Study :
SubstituentCoupling PartnerYield (%)Reference
4-CH₃-C₆H₄PhB(OH)₂62
4-OCH₃-C₆H₄4-F-C₆H₄B(OH)₂78
  • Mechanistic Insight : Methoxy groups lower LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions .

Q. How can researchers address conflicting bioactivity data across cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific metabolic profiles. Mitigate via:
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Proteomic Profiling : Use SILAC labeling to identify differential protein expression in responsive vs. resistant lines .
  • Dose-Response Redundancy : Test IC₅₀ in ≥3 independent assays (e.g., MTT, ATP-lite) .

Data Contradiction Analysis

Q. Why do NMR and LC-MS data sometimes indicate impurities despite high HPLC purity?

  • Methodological Answer :
  • Degradation Products : Autoxidation of the thienylmethyl group can generate sulfoxide derivatives (detectable via LC-MS but not HPLC-UV) .
  • Column Artifacts : Use HILIC columns instead of C18 to resolve polar byproducts .
  • Advanced NMR : Apply 2D HSQC to distinguish overlapping proton signals .

Computational Chemistry

Q. What QSAR parameters predict the compound’s logP and solubility?

  • Methodological Answer :
  • Descriptors : Calculate topological polar surface area (TPSA < 90 Ų) and AlogP98 (~2.5) via ChemAxon .
  • Solubility Prediction : Use Abraham solvation parameters; adjust with co-solvents (e.g., 10% DMSO in PBS) .

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